molecular formula C23H30N6O2 B271783 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

Katalognummer B271783
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: LOGLACYTPGZRNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine, also known as ETP-46321, is a novel compound that has gained attention in the scientific community due to its potential application in the treatment of various diseases. The compound has been synthesized through a complex chemical process and has shown promising results in preliminary studies.

Wirkmechanismus

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to inhibit the activity of several kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes in the body and study their effects. However, one limitation of using this compound is its complexity and the difficulty in synthesizing the compound. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine. One area of interest is the compound's potential application in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to identify any potential side effects. Additionally, research could focus on the compound's potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.

Synthesemethoden

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-ethylpyrrolidin-2-ylmethylamine in the presence of a reducing agent to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has shown potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Preliminary studies have shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, the compound has been shown to have an impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

Eigenschaften

Molekularformel

C23H30N6O2

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C23H30N6O2/c1-3-28-14-8-11-20(28)17-24-16-18-12-13-21(22(15-18)30-4-2)31-23-25-26-27-29(23)19-9-6-5-7-10-19/h5-7,9-10,12-13,15,20,24H,3-4,8,11,14,16-17H2,1-2H3

InChI-Schlüssel

LOGLACYTPGZRNM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Kanonische SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.